REACTION_SMILES
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[CH3:15][C:16](=[O:17])[O-:18].[CH3:20][OH:21].[H:12][H:13].[NH2:1][c:2]1[c:3]([CH3:11])[c:4]([NH2:10])[cH:5][c:6]([Cl:9])[c:7]1[Cl:8].[NH4+:14].[Pt:19]>>[NH2:1][c:2]1[c:3]([CH3:11])[c:4]([NH2:10])[cH:5][c:6]([Cl:9])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(N)cc(Cl)c(Cl)c1N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pt]
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Name
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|
Type
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product
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Smiles
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Cc1c(N)cc(Cl)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |